9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, also known by its IUPAC name (8E,10S,12Z)-10-hydroxy-6-oxooctadeca-8,12-dienoic acid, is a derivative of linoleic acid and belongs to the class of organic compounds known as linoleic acids and derivatives. This compound features a long carbon chain with multiple unsaturated bonds and functional groups, specifically a hydroxyl group and a keto group. Its chemical formula is , indicating it consists of 18 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms .
These reactions are crucial for its potential applications in biochemistry and industrial chemistry.
9-Hydroxy-12-oxooctadeca-10,15-dienoic acid exhibits significant biological activity. It is known to play roles in various physiological processes:
The synthesis of 9-hydroxy-12-oxooctadeca-10,15-dienoic acid can be achieved through several methods:
The compound has several applications across different fields:
Research into the interactions of 9-hydroxy-12-oxooctadeca-10,15-dienoic acid with biological systems has revealed that it can interact with various receptors and enzymes:
These interactions underline its potential therapeutic applications.
9-Hydroxy-12-oxooctadeca-10,15-dienoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Linoleic Acid | C18H32O2; two double bonds | Precursor to many bioactive lipids |
| 9-Hydroxy-octadecadienoic Acid | C18H30O3; one hydroxyl group | Contains an additional keto group |
| 9-Hydroxy-10,12-octadecadienoic Acid | C18H30O3; similar hydroxyl position | Different positioning of double bonds |
| 9-Hydroxy-octadecenoic Acid | C18H34O3; saturated form | Lacks the keto functionality |
This table illustrates how 9-hydroxy-12-oxooctadeca-10,15-dienoic acid is distinct due to its specific hydroxyl and keto groups while retaining the core structure characteristic of omega fatty acids.
Cyclooxygenase (COX) enzymes catalyze the dioxygenation of polyunsaturated fatty acids, forming hydroperoxy intermediates that are further metabolized into bioactive oxylipins. In guinea pig alveolar macrophages, COX activity under basal conditions converts linoleic acid into 9-hydroxylinoleic acid (9-HODE), a structural analog of 9-hydroxy-12-oxooctadeca-10,15-dienoic acid. This reaction proceeds via the abstraction of a hydrogen atom from the C-9 position of linoleic acid, followed by peroxidation to form 9(S)-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequent reduction of the hydroperoxide group yields 9-HODE.
The COX-mediated pathway is sensitive to pharmacological inhibition. For example, indomethacin at 1 μM concentration suppresses 9-HODE production by ~80% in macrophages, confirming the enzyme’s role in this process. Structural studies suggest that the stereospecificity of COX-1 and COX-2 isoforms influences the ratio of 9-HODE to other oxylipins, though direct evidence for 9-hydroxy-12-oxooctadeca-10,15-dienoic acid formation via COX remains limited. Comparative analyses indicate that COX-derived 9-HODE may undergo further oxidation or isomerization to form the 12-oxo group, though this hypothesis requires validation through isotopic tracing experiments.
Lipoxygenases (LOXs) initiate the biosynthesis of 9-hydroxy-12-oxooctadeca-10,15-dienoic acid by inserting molecular oxygen at specific positions of linoleic acid. In maize (Zea mays), the 9-LOX isoform ZmLOX5 oxygenates linoleic acid at the C-9 position, generating 9(S)-hydroperoxyoctadecadienoic acid (9-HPODE). This hydroperoxide is subsequently cleaved by allene oxide synthase (AOS), producing an unstable allene oxide intermediate.
The allene oxide undergoes two competing fates:
| Enzyme | Substrate | Product | Optical Purity |
|---|---|---|---|
| ZmLOX5 | Linoleic acid | 9(S)-HPODE | - |
| AOS | 9(S)-HPODE | Allene oxide | - |
| Allene oxide cyclase | Allene oxide | 12-oxo-PDA | 9(S),13(S) |
| Non-enzymatic | Allene oxide | Racemic α-ketols | - |
In cucumber (Cucumis sativus) and flax (Linum usitatissimum), analogous pathways produce 15-oxo-16-hydroxy-9,12-octadecadienoic acid via 16(S)-LOX activity, demonstrating the evolutionary conservation of LOX-AOS coupling in oxylipin biosynthesis.
Reactive oxygen species (ROS) drive the non-enzymatic peroxidation of linoleic acid, generating 9-hydroxy-12-oxooctadeca-10,15-dienoic acid through radical chain reactions. The process begins with hydrogen abstraction from the bis-allylic C-11 position, forming a pentadienyl radical. Oxygen addition at C-9 or C-13 produces conjugated hydroperoxides, which decompose into α,β-unsaturated ketones via β-scission.
Key features of this pathway include:
Comparative studies show that non-enzymatic peroxidation accounts for >60% of total 9-HODE production in mammalian tissues, underscoring its physiological relevance. In psoriatic skin, elevated levels of 9-keto-12,13-trans-epoxy-octadecenoate—a structurally related compound—correlate with oxidative stress markers, suggesting a role for non-enzymatic peroxidation in inflammatory pathologies.
The interaction between 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and peroxisome proliferator-activated receptor gamma represents one of the most extensively characterized signaling mechanisms for this oxidized fatty acid derivative [5] [6]. Structural studies have revealed that two molecules of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid simultaneously bind within the ligand-binding domain of peroxisome proliferator-activated receptor gamma, adopting characteristic C-shaped conformations [5]. The first molecule establishes canonical interactions through hydrogen bonding with Serine-289, Histidine-323, Histidine-449, and Tyrosine-473, while the second molecule occupies a distinct binding site between helix 3 and the beta-sheet region [5].
The binding affinity and transcriptional activity of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid demonstrates significant stereochemical dependence [6] [7]. Comprehensive structure-activity relationship studies have established that 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid exhibits moderate peroxisome proliferator-activated receptor gamma agonist activity with concentration values ranging from 20 to 30 micromolar [6] [8]. However, the efficacy remains substantially lower than established thiazolidinedione agonists, achieving only 14 to 38 percent of maximal activation [6] [8]. The stereoisomer 9-(S)-Hydroxy-12-oxooctadeca-10,15-dienoic acid demonstrates superior potency compared to the 9-(R)-enantiomer, with the natural S-configuration exhibiting approximately threefold higher efficacy [8].
Notably, the transcriptional activity profiles reveal distinct patterns among different hydroxyoctadecadienoic acid regioisomers [7]. While 10-Hydroxy-12-oxooctadeca-10,15-dienoic acid, 12-Hydroxy-12-oxooctadeca-10,15-dienoic acid, and 13-Hydroxy-12-oxooctadeca-10,15-dienoic acid demonstrate robust peroxisome proliferator-activated receptor gamma activation, 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid exhibits comparatively reduced transcriptional activity [7]. Furthermore, the 9-(E,E)-stereoisomer of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid functions as a partial agonist, potentially interfering with peroxisome proliferator-activated receptor gamma-target gene expression during adipocyte differentiation [7].
The compound's interaction with peroxisome proliferator-activated receptor beta demonstrates distinct binding characteristics compared to peroxisome proliferator-activated receptor gamma [9]. Peroxisome proliferator-activated receptor beta exhibits preferential activation by specific fatty acid metabolites, including prostacyclin and 15-hydroxyeicosatetraenoic acid [9]. While direct binding studies for 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid with peroxisome proliferator-activated receptor beta remain limited, the compound's structural similarity to other polyunsaturated fatty acid derivatives suggests potential cross-reactivity [9]. The physiological significance of this interaction requires further investigation, particularly given peroxisome proliferator-activated receptor beta's role in metabolic regulation and inflammatory responses [9].
| Receptor Type | Ligand | Binding Affinity (μM) | Efficacy (% of max) | Mechanism | Reference Citations |
|---|---|---|---|---|---|
| PPARγ | 9-HODE | ~20-30 | 14-38% | Dual molecule binding | [5] [6] [7] |
| PPARγ | 13-HODE | ~25-30 | ~13% | Single molecule binding | [6] [7] |
| PPARγ | 9-(S)-HODE | ~75 | Higher than 9(R) | Natural enantiomer | [8] |
| PPARγ | 9-(R)-HODE | >100 | <10% | Synthetic enantiomer | [8] |
| PPARγ | 9-(E,E)-HODE | Variable | Decreased | Partial agonist/antagonist | [7] |
| PPARβ/δ | PGI2 | ~1-2 | High | Natural ligand | [9] |
| PPARβ/δ | 15-HETE | ~3-10 | High | Arachidonic acid metabolite | [9] |
9-Hydroxy-12-oxooctadeca-10,15-dienoic acid serves as a high-affinity ligand for G-protein coupled receptor 132, also known as G2A, mediating complex cellular responses in immune and inflammatory contexts [17] [18] [19]. This interaction represents a critical mechanism through which oxidized fatty acids influence cellular behavior, particularly in macrophages and other immune cells [17] [20] [14]. G-protein coupled receptor 132 belongs to the family of pH-sensing G-protein coupled receptors, although its pH sensitivity is considerably weaker than other family members such as G-protein coupled receptor 4, G-protein coupled receptor 65, and G-protein coupled receptor 68 [21] [22] [23].
The binding interaction between 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and G-protein coupled receptor 132 has been extensively characterized through multiple experimental approaches [18] [19]. The compound activates G-protein coupled receptor 132 with high affinity, producing rapid intracellular calcium mobilization through Gαq/11 protein coupling [19] [14]. This activation triggers a cascade of downstream signaling events, including inhibition of cyclic adenosine monophosphate accumulation, activation of c-Jun N-terminal kinase, and modulation of various transcriptional programs [19] [14].
Structural studies utilizing molecular docking and site-directed mutagenesis have identified specific binding determinants for 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid at G-protein coupled receptor 132 [18]. The compound's acyl chain extends into the membrane bilayer between transmembrane domains 4 and 5, while the carboxyl head group interacts with Arginine-203 in transmembrane domain 5 [18]. This binding mode differs from that of classical G-protein coupled receptor ligands, which typically occupy sites within the seven-transmembrane bundle [18].
The physiological context of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid signaling through G-protein coupled receptor 132 involves multiple pathological processes [24] [14] [25]. In macrophages, this signaling axis promotes the alternative activation phenotype, characterized by increased expression of fatty acid binding protein-4, cluster of differentiation 36, and other markers associated with tissue repair and anti-inflammatory responses [26] [27] [17]. However, the compound's effects are context-dependent, with pro-inflammatory outcomes observed under oxidative stress conditions [14] [25].
The pH-sensing capabilities of G-protein coupled receptor 132 add another layer of complexity to its interaction with 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid [21] [22] [28]. Unlike other pH-sensing G-protein coupled receptors, G-protein coupled receptor 132 lacks the critical histidine residues and acidic amino acid triad necessary for robust pH detection [21] [23]. This structural difference explains the receptor's weaker pH sensitivity compared to its family members [23]. Nevertheless, in acidic environments such as the tumor microenvironment, G-protein coupled receptor 132 can respond to both pH changes and lactate accumulation, creating a complex signaling network [28].
Recent studies have expanded the ligand repertoire for G-protein coupled receptor 132 beyond 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid [18] [28]. N-acylglycines, particularly N-palmitoylglycine, demonstrate comparable or superior activity to 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid [18]. Additionally, lactate functions as a physiologically relevant ligand, activating the receptor in tumor-associated macrophages and promoting metastatic behavior [28]. This ligand diversity suggests that G-protein coupled receptor 132 functions as a general sensor of metabolic stress and tissue damage.
| Parameter | 9-HODE | 13-HODE | N-acylglycines | Lactate | Reference Citations |
|---|---|---|---|---|---|
| Ligand Potency | High affinity | Moderate affinity | N-palmitoylglycine > 9-HODE | Physiological concentrations | [17] [18] [19] [28] |
| G-protein Coupling | Gαq/11 | Gαq/11 | Gαq/11 | Gαq/11 | [19] [14] |
| pH Sensitivity | Weak (vs other pH-sensing GPCRs) | Weak | Not applicable | pH-dependent activation | [21] [22] [23] |
| Calcium Response | Rapid mobilization | Moderate mobilization | Strong response | Sustained response | [19] [14] |
| cAMP Response | Inhibition | Minimal effect | Inhibition | Context-dependent | [19] |
| Expression Pattern | Macrophages, immune cells | Similar to 9-HODE | Tissue-dependent | Tumor microenvironment | [17] [20] [28] |